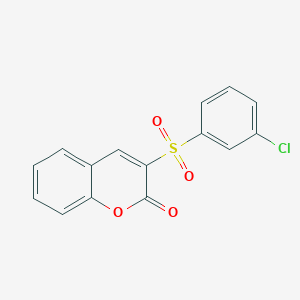

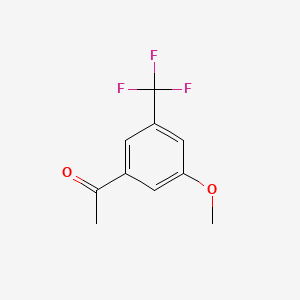

![molecular formula C19H12N4O3S2 B2877714 (E)-N-(4-(苯并[d]噻唑-2-基)噻唑-2-基)-3-(4-硝基苯基)丙烯酰胺 CAS No. 477486-59-2](/img/structure/B2877714.png)

(E)-N-(4-(苯并[d]噻唑-2-基)噻唑-2-基)-3-(4-硝基苯基)丙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

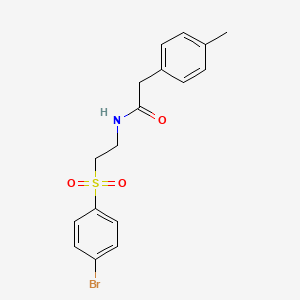

“(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide” is a compound that has been studied in the context of its potential applications . It is related to the benzo[d]thiazol-2-yl family of compounds, which have been explored for their excited state behaviors .

Synthesis Analysis

The synthesis of related compounds involves the creation of novel (4/6-halogen/MeO/EtO-substituted benzo[d]thiazol-2-yl)thiazolidin-4-ones . The exact synthesis process for “(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide” is not specified in the available resources.Molecular Structure Analysis

The molecular structure of related compounds has been analyzed in the context of their excited state behaviors . Solvent-polarity-related photo-induced hydrogen bonding effects have been observed .Chemical Reactions Analysis

The chemical reactions of related compounds have been studied, particularly in the context of their inhibitory action on HIV-1 RT . The most active compounds exhibited better inhibitory action than the reference compound, nevirapine .科学研究应用

合成化学和材料科学应用

该化合物已在新型材料和杂环化合物的合成中得到探索,展示了其在有机合成和材料科学中的多功能性。例如,乙炔二羧酸酯与喹唑啉氧化物的 1,3-偶极环加成产生了氨基丙烯酸酯,展示了该化合物在生成具有材料科学和药物潜力的新型有机结构中的作用 (Stauss、Härter、Neuenschwander 和 Schindler,1972)。类似地,由丙烯腈和丙烯酰胺合成的三唑硫酮的 N-取代衍生物的合成突出了该化合物在创建具有独特性质(例如增强的热稳定性和潜在的新型电子特性)的材料中的用途 (Vardanyan、Avagyan、Aghekyan、Sargsyan 和 Panosyan,2021)。

生物活性分子开发

该化合物用作生物活性分子的前体或组分,包括具有抗菌特性和潜在抗癌活性的分子。例如,杂芳基丙烯腈的合成和体外细胞毒活性(包含各种取代环)证明了开发新型抗癌剂的潜力。这些化合物对人类癌细胞系表现出显着的效力,表明该化合物与药物化学和药物开发相关 (Sa̧czewski、Reszka、Gdaniec、Grünert 和 Bednarski,2004)。

环境和传感器应用

此外,该化合物及其衍生物已被研究用于环境传感应用,特别是在水性介质中检测氰化物方面。合成的化合物对氰化物表现出比对其他阴离子更高的灵敏度和选择性,展示了它们作为环境传感器的潜力 (Elsafy、Al-Easa 和 Hijji,2018)。

作用机制

Target of Action

Similar compounds with a benzo[d]thiazole moiety have been reported to interact with various biological targets, such as cysteine .

Mode of Action

The compound, also known as 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), has been developed for selectively sensing cysteine over other analytes . BT-AC alone essentially emits no fluorescence, whereas it achieves a 4725-fold enhancement with a large Stokes shift (135 nm) in the presence of cysteine . This suggests that the compound may interact with cysteine, leading to a significant increase in fluorescence.

Result of Action

The compound’s interaction with cysteine results in a significant increase in fluorescence . This property has been utilized for imaging cysteine in HepG2 cells and zebrafish , suggesting potential applications in biological imaging and diagnostics.

未来方向

属性

IUPAC Name |

(E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N4O3S2/c24-17(10-7-12-5-8-13(9-6-12)23(25)26)22-19-21-15(11-27-19)18-20-14-3-1-2-4-16(14)28-18/h1-11H,(H,21,22,24)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSPIGMPZORCKO-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

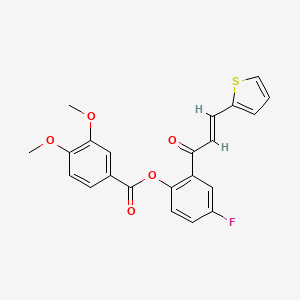

![2-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2877634.png)

![7-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B2877638.png)

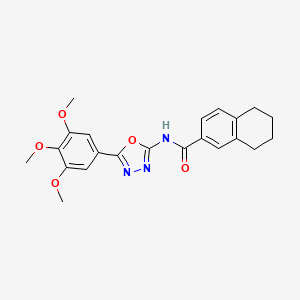

![2-[1-[(4-Methoxyphenyl)methyl]piperidin-3-yl]-1H-benzimidazole](/img/structure/B2877647.png)

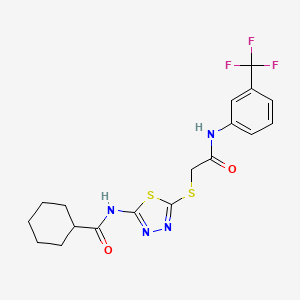

![Ethyl 4-[(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)amino]benzoate](/img/structure/B2877652.png)